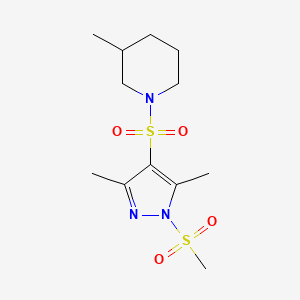

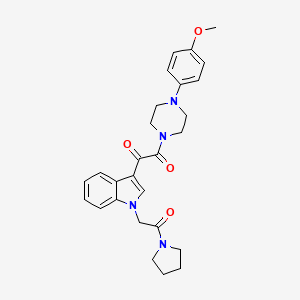

![molecular formula C9H15ClO3S B2731614 8-Oxaspiro[4.5]decane-3-sulfonyl chloride CAS No. 2402829-27-8](/img/structure/B2731614.png)

8-Oxaspiro[4.5]decane-3-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

A study has reported the synthesis of a similar compound, 8-oxa-2-azaspiro[4.5]decane, from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . Another study has reported the synthesis of a thymidine derivative with a 1-Oxaspiro[4.5]decane skeleton .Molecular Structure Analysis

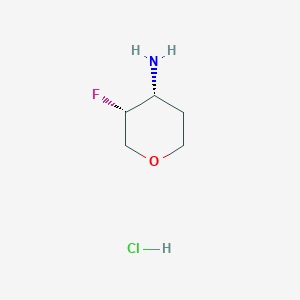

The molecular structure of 8-Oxaspiro[4.5]decane-3-sulfonyl chloride is based on the spirocyclic system, which is a class of organic compounds that contain a spirocyclic feature .Chemical Reactions Analysis

In a study, a thymidine derivative with a 1-Oxaspiro[4.5]decane skeleton was synthesized and incorporated into oligonucleotides . The conformational analysis of the 6′-C-spiro-thymidine monomer revealed that its torsion angle γ was in the +synclinal range (approx. 60°), which is similar to that in a natural RNA duplex .Wissenschaftliche Forschungsanwendungen

Synthesis of Biologically Active Compounds

The compound 8-Oxaspiro[4.5]decane is a promising candidate for the production of important biologically active compounds . It’s synthesized from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane .

Production of Spirotetramat

Spirotetramat, a second-generation insecticide developed by Bayer CropScience, uses cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione as a key intermediate in its synthesis . This intermediate is synthesized by catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material .

Antitumor Activity

Although there’s no direct evidence of 8-Oxaspiro[4.5]decane-3-sulfonyl chloride being used in cancer research, a series of novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones have been synthesized and studied for their antitumor activity . It’s possible that the sulfonyl chloride derivative could also have potential applications in this field.

Development of New Synthetic Methods

The synthesis of 8-Oxaspiro[4.5]decane and its derivatives often involves the development of new synthetic methods . These methods can be further applied to the synthesis of other complex molecules.

Study of Reaction Mechanisms

The synthesis of 8-Oxaspiro[4.5]decane and its derivatives can also provide valuable insights into various reaction mechanisms, such as catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction .

Environmental Safety

Spirotetramat, which uses a derivative of 8-Oxaspiro[4.5]decane in its synthesis, is known for its high activity, low dosage, broad-spectrum insecticidal efficacy, and environmental safety . It’s possible that 8-Oxaspiro[4.5]decane-3-sulfonyl chloride could also be used to develop environmentally safe compounds.

Eigenschaften

IUPAC Name |

8-oxaspiro[4.5]decane-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClO3S/c10-14(11,12)8-1-2-9(7-8)3-5-13-6-4-9/h8H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJQQUWMORLSMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCOCC2)CC1S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Oxaspiro[4.5]decane-2-sulfonyl chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

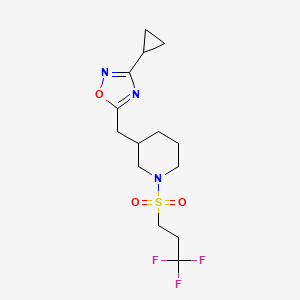

![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(4-hydroxypiperidin-1-yl)phenyl]amino}acetamide](/img/structure/B2731537.png)

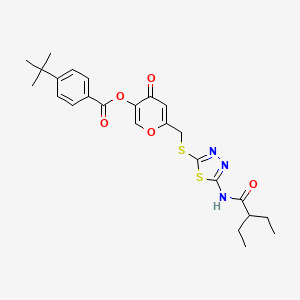

![(2E,3E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-hydrazinylidene-1-(thiophen-2-yl)propan-1-one](/img/structure/B2731538.png)

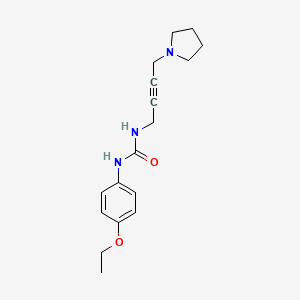

![1-[4-(2-Hydroxycyclobutyl)piperazin-1-yl]ethan-1-one](/img/structure/B2731540.png)

![9-(2,3-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2731549.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2731550.png)